[(2S,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol
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Overview
Description
[(2S,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For example, the stereospecific synthesis can be achieved through the Michael addition reactions of Ni(II) complex of chiral Gly-Schiff base .
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyl aldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2S,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of various stereoisomers, which are valuable in asymmetric synthesis .
Biology
The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and the development of enzyme inhibitors. It can serve as a model compound for understanding the stereochemical requirements of biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features can be modified to develop new therapeutic agents targeting specific biological pathways.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its importance in the chemical industry.
Mechanism of Action
The mechanism of action of [(2S,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. For instance, the hydroxymethyl group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol
- (2R,3S)-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol
- (2R,3R)-(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol
Uniqueness
[(2S,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its diastereomers and enantiomers, this compound may exhibit different reactivity and biological activity, making it a valuable tool in stereochemical studies and drug development .
Properties
IUPAC Name |
[(2S,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-8-14(13(11)10-15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGMZFFCWQYRFZ-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN([C@@H]1CO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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